Dimestrol
Description
Diethylstilbestrol dimethyl ether (DES dimethyl ether) is a synthetic, nonsteroidal estrogen derivative of diethylstilbestrol (DES), a compound notorious for its historical use in preventing miscarriage and pregnancy complications between 1938 and 1971 . DES dimethyl ether features two methyl ether groups (-OCH₃) attached to the hydroxyl positions of the parent DES molecule (Fig. 1). This structural modification alters its pharmacokinetic properties, including solubility, metabolic stability, and bioavailability, compared to DES .
DES dimethyl ether was investigated for estrogenic activity and toxicological effects. Chronic administration in male golden Syrian hamsters induced renal tumors similar to DES, though requiring a longer treatment period .
Properties
IUPAC Name |
1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOAQMIKPYNCMV-FMQUCBEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860026 | |
| Record name | 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-79-0, 7773-34-4 | |
| Record name | Diethylstilbestrol dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimestrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbene, alpha,alpha'-diethyl-4,4'-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4,4'-(1,2-diethylethylene)dianisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,4-bis(4-methoxyphenyl)hex-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0MA01FTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
This compound’s primary targets are the estrogen receptors, which are protein receptors found in various cells, including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary.
Mode of Action
This compound, like other estrogens, diffuses into its target cells and interacts with the estrogen receptor. This interaction triggers a series of downstream effects, including the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary.
Biochemical Pathways
The binding of this compound to its receptors influences several biochemical pathways. The increased hepatic synthesis of SHBG, TBG, and other serum proteins alters the levels and activity of various hormones in the body. The suppression of FSH release affects the menstrual cycle and fertility.
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Dimestrol interacts with various enzymes, proteins, and other biomolecules. It is known to induce the development of female secondary sexual characteristics. The compound is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it is known to increase the risk of aneuploidy via interference with microtubule assembly.
Biological Activity
Diethylstilbestrol dimethyl ether (DESME), a synthetic nonsteroidal estrogen, is a derivative of diethylstilbestrol (DES) that has been studied for its biological activity and potential endocrine-disrupting effects. This article delves into the biological activity of DESME, highlighting its mechanisms of action, comparative efficacy with its parent compound DES, and relevant research findings.
Chemical Structure and Properties
Diethylstilbestrol dimethyl ether is chemically characterized as follows:
- IUPAC Name : 4,4'-dimethoxy-α,α'-diethylstilbene
- Molecular Formula : CHO
- Molar Mass : 296.410 g/mol
The compound's structure includes two methoxy groups attached to the stilbene backbone, which influences its biological activity compared to DES.
Interaction with Receptors
Research indicates that DESME exhibits significantly lower affinity for progestin receptors compared to DES. In receptor binding assays using goldfish ovarian membranes, DESME showed no binding affinity to the membrane progestin receptor (mPR)-alpha, whereas DES and its analogs demonstrated a concentration-dependent binding that induced meiotic maturation in fish oocytes . This suggests that DESME may lack the nongenomic actions associated with progestins, limiting its biological efficacy.
Effects on Microtubule Assembly
In vitro studies have demonstrated that DESME does not inhibit microtubule polymerization in porcine brain microtubule proteins, a critical process for cellular division. Unlike DES, which induced significant aneuploidy by disrupting microtubule assembly, DESME was found to be completely inactive in this regard . This inactivity could be attributed to the absence of a free hydroxy group necessary for microtubule disruption.
Comparative Efficacy: DES vs. DESME
The biological activity of DESME is markedly less than that of its parent compound, DES. The following table summarizes key findings from comparative studies:
| Compound | Microtubule Disruption | Oocyte Maturation Induction | Aneuploidy Induction |
|---|---|---|---|
| Diethylstilbestrol (DES) | Yes | Yes | Yes |
| Diethylstilbestrol Dimethyl Ether (DESME) | No | No | No |
These findings underscore the limited biological activity of DESME compared to DES.
Case Studies and Research Findings
- Endocrine Disruption in Fish : A study investigated the effects of various DES analogs on oocyte maturation in goldfish. While DES induced maturation effectively, DESME did not demonstrate any such activity, indicating its ineffectiveness as an endocrine disruptor in this model system .
- Toxicological Assessments : Toxicity assessments have shown that while DES is associated with significant health risks, including increased cancer risks in offspring exposed in utero, studies on DESME have not established similar profiles due to its reduced biological activity .
- Clinical Applications : Historically, compounds like DES and its derivatives were used in clinical settings for hormonal therapies. However, due to the adverse effects linked with DES exposure, particularly in pregnant women and their offspring, the use of such compounds has been severely restricted .
Scientific Research Applications
Scientific Research Applications
Diethylstilbestrol dimethyl ether is primarily utilized in the following areas:
-
Analytical Chemistry :
- Reference Standard : It serves as a reference standard in gas chromatography for the determination of diethylstilbestrol levels in various samples .
- Extraction Solvent : The compound is employed as an extraction solvent to remove fat from animal protein raw materials, demonstrating safety with a maximum residual limit of 9 μg/kg .
-
Pharmacological Studies :
- Hormonal Therapy Research : Diethylstilbestrol dimethyl ether has been studied for its estrogenic activity, which allows it to mimic the effects of natural estrogens by binding to estrogen receptors. This property is significant in understanding its potential therapeutic applications for conditions like hypogonadism and menopausal symptoms .
-
Endocrine Disruption Studies :
- Research indicates that compounds like diethylstilbestrol dimethyl ether can disrupt endocrine functions, impacting developmental processes in organisms . Studies have shown that it influences gene expression related to growth and reproduction.
-
Oil Recovery Technologies :
- The compound has applications in enhanced oil recovery technologies, where its solubility characteristics are advantageous compared to other solvents like propane .
Case Study 1: Analytical Method Development
A study involved developing a gas chromatographic method for quantifying diethylstilbestrol using diethylstilbestrol dimethyl ether as an internal standard. The method demonstrated accuracy within a concentration range of 11–110 ppm, with linear detector response plots confirming reliability .
Case Study 2: Hormonal Effects
In pharmacological research, diethylstilbestrol dimethyl ether was tested on animal models to evaluate its effects on reproductive tissues. Results indicated significant interactions with estrogen receptors, leading to enhanced development of secondary sexual characteristics in subjects administered with the compound .
Table 1: Comparison of Applications
| Application Area | Description | Results/Outcomes |
|---|---|---|
| Analytical Chemistry | Reference standard in gas chromatography | Accurate quantification of diethylstilbestrol |
| Pharmacological Research | Hormonal therapy for hypogonadism and menopause | Induction of secondary sexual characteristics |
| Endocrine Disruption Studies | Impact on developmental processes | Evidence of endocrine disruption effects |
| Oil Recovery Technologies | Solvent for enhanced oil recovery | Higher solubility in bitumen compared to propane |
Comparison with Similar Compounds
Structural Analogues of Diethylstilbestrol
DES derivatives include DES dipropionate, DES monomethyl ether, DES monomethyl ether acetate, and diethylhexestrol (Table 1). These compounds share the stilbene backbone but differ in substituents, influencing their biological activity and toxicity:
Table 1 : Structural and functional comparison of DES derivatives.
All DES analogues tested in rodents caused similar histological changes, such as hepatic glycogen accumulation and reproductive organ weight alterations, indicating a shared estrogenic mechanism . However, metabolic modifications (e.g., glucuronidation, etherification) significantly alter toxicity profiles.
Estrogenic Compounds with Divergent Scaffolds
DES dimethyl ether belongs to a broader class of environmental estrogens, including:
- 17β-Estradiol : A natural steroidal estrogen with high receptor affinity but rapid metabolism.
- Bisphenol A (BPA): A synthetic compound with estrogen-mimicking activity via estrogen receptor (ER) binding .
- Genistein : A phytoestrogen with selective ER modulation.
These compounds exhibit estrogenic activity but differ in potency, receptor specificity, and metabolic fate. For example:
- DES dimethyl ether and DES are full ER agonists, whereas BPA and genistein show partial or tissue-specific activity .
- DES derivatives induce more severe carcinogenic outcomes (e.g., vaginal adenocarcinoma, renal tumors) compared to BPA or genistein .
Mechanistic and Toxicological Differences
Metabolic Pathways
- DES dimethyl ether: Resists glucuronidation due to ether groups, leading to prolonged systemic exposure.
- DES: Rapidly glucuronidated and excreted via bile; UDP-glucuronosyltransferase (UGT) activity depletion reduces its clearance .
- DES monoglucuronide: Lacks tumorigenicity due to rapid excretion and inability to bind ERs .
Toxicity Profiles
- Carcinogenicity: DES dimethyl ether causes renal tumors in hamsters but requires longer exposure than DES . DES itself is linked to vaginal clear-cell adenocarcinoma in humans .
- Organ-Specific Effects : All DES analogues induce hepatic glycogen deposition and reproductive organ atrophy, but DES dipropionate and dimethyl ether show delayed toxicity due to slower metabolism .
Environmental and Therapeutic Implications
- DES dimethyl ether’s environmental persistence remains unstudied but is likely lower than chlorinated EDCs (e.g., DDT) due to its ether structure.
- Therapeutic Potential: DES derivatives like DES dimethyl ether were explored for hormone therapy but abandoned due to carcinogenicity. Recent studies suggest repurposing DES analogues for reversing drug resistance in cancer (e.g., BCRP inhibition ).
Q & A
Q. How can CRISPR-Cas9 screens identify genetic modifiers of diethylstilbestrol toxicity?
- Genome-Wide Screens : Use lentiviral sgRNA libraries in ER-positive cell lines to knockout genes involved in detoxification (e.g., GSTs) or DNA repair (e.g., BRCA1).
- Hit Validation : Apply high-content imaging to assess changes in cell viability or γH2AX foci (DNA damage markers) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
